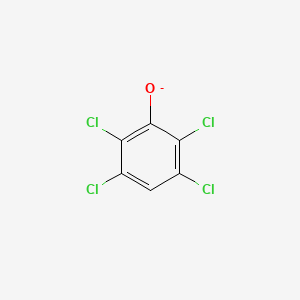

2,3,5,6-Tetrachlorophenolate

Vue d'ensemble

Description

2,3,5,6-tetrachlorophenolate is a phenolate anion that is the conjugate base of 2,3,5,6-tetrachlorophenol, arising from deprotonation of the acidic phenol function. It is a conjugate base of a 2,3,5,6-tetrachlorophenol.

Applications De Recherche Scientifique

Environmental Applications

1. Bioremediation

2,3,5,6-Tetrachlorophenolate has been studied for its potential in bioremediation processes. It can serve as a model compound for understanding the microbial degradation pathways of chlorinated phenols in contaminated environments. Research indicates that specific bacteria can metabolize tetrachlorophenolate, leading to the breakdown of more toxic compounds into less harmful substances .

Case Study: Microbial Degradation

A study focused on the degradation of this compound by Pseudomonas putida demonstrated that this bacterium could utilize the compound as a carbon source. The metabolic pathway involved the conversion of tetrachlorophenolate into less chlorinated metabolites, showcasing its potential for environmental cleanup .

Industrial Applications

2. Wood Preservation

Chlorinated phenols are widely used as wood preservatives due to their antifungal and antibacterial properties. This compound is effective against various wood-decaying fungi and is utilized in formulations designed to protect timber from biological degradation .

3. Herbicide Development

Research has indicated that tetrachlorophenol derivatives exhibit herbicidal activity. The compound's ability to inhibit plant growth has led to investigations into its application as a potential herbicide in agricultural practices .

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks. Exposure can lead to skin irritation and potential carcinogenic effects in animal studies. Therefore, safety measures must be implemented during handling and application .

Analytical Methods

4. Detection in Biological Samples

Analytical methods have been developed for detecting this compound in biological fluids and environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) allows for the precise quantification of this compound at low concentrations (as low as 0.5 ppb) in various matrices such as urine and water .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioremediation | Microbial degradation of contaminants | Effective degradation by Pseudomonas putida |

| Wood Preservation | Antifungal properties for timber protection | Effective against wood-decaying fungi |

| Herbicide Development | Inhibition of plant growth | Potential use as a herbicide |

| Analytical Detection | Measurement in biological/environmental samples | Detection limits down to 0.5 ppb |

Analyse Des Réactions Chimiques

Degradation via Hydroxyl Radicals

2,3,5,6-Tetrachlorophenolate reacts with photochemically generated hydroxyl radicals (- OH) in the atmosphere. The reaction follows second-order kinetics with a rate constant of at 25°C . This corresponds to an estimated atmospheric half-life of ~10 days under typical hydroxyl radical concentrations () .

Mechanism :

-

Hydroxyl radicals abstract hydrogen atoms from the aromatic ring, leading to ring hydroxylation and subsequent dechlorination.

-

Primary degradation products include 2,3,5-trichlorophenol and chlorinated quinones .

Photolytic Degradation

Exposure to UV light () induces photolysis of this compound :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Quantum yield | Not reported | Silica gel/cyclohexane slurry | |

| Degradation efficiency | 69% in 24 hours | , acetonitrile-water | |

| Major products | 2,3,5-Trichlorophenol, | — |

Key Pathways :

-

Reductive dechlorination : Loss of a para-chlorine atom forms 2,3,5-trichlorophenol .

-

Oxidative ring cleavage : Generates chlorinated aliphatic fragments .

Reactivity in Fenton Systems

In the presence of Fenton’s reagent (), this compound undergoes rapid oxidation :

| Parameter | Value | Conditions |

|---|---|---|

| Optimal pH | 7.4–8.0 | Phosphate buffer |

| Chemiluminescence (CL) | 3× stronger than pentachlorophenol |

Mechanistic Insights :

-

- OH generation :

-

Quinoid intermediate formation :

-

CL emission : Excited-state relaxes, emitting light at 460–480 nm .

Acid-Base Reactivity

The equilibria between 2,3,5,6-tetrachlorophenol () and its phenolate govern its environmental behavior :

Implications :

-

Soil/water systems : Predominantly exists as the phenolate anion at pH > 5, enhancing solubility in polar solvents .

-

Metal complexation : Forms stable complexes with Fe³⁺ and Cu²⁺, altering redox activity .

Nucleophilic Reactions

The phenolate oxygen serves as a weak nucleophile:

| Reaction Type | Example | Outcome |

|---|---|---|

| Alkylation | Methyl ether formation (low yield due to steric hindrance) | |

| Acylation | Acetylated derivative (requires catalysis) |

Environmental Persistence

-

Hydrolysis : Negligible due to lack of hydrolyzable groups .

-

Biodegradation : Limited data; recalcitrant in anaerobic environments .

Comparative Reactivity of Chlorophenolates

| Parameter | 2,3,5,6-TeCP | 2,4,6-Trichlorophenol | Pentachlorophenol |

|---|---|---|---|

| - OH rate constant | |||

| Photolysis half-life | 24 hours | 18 hours | 48 hours |

| CL intensity | High | Moderate | Low |

Propriétés

IUPAC Name |

2,3,5,6-tetrachlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKZNZRIAIAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.